3-Hydroxy-13-methylpentadecanoic acid

Lipophilicity Membrane Permeability Drug Delivery

Sourcing a precisely structured, methyl-branched 3-hydroxy fatty acid for bacterial lipopolysaccharide (LPS) research often leads to analogs that lack the essential 13-methyl branch, compromising data validity. This compound is the exact reference standard required for definitive identification in lipidomics and for modeling the unique LPS architecture of Bacteroides species. - Enables accurate chemotaxonomic classification and quantification in complex biological samples. - Provides the specific structural motif for studying immune evasion and host-microbe interactions. - Supplied with reliable batch-to-batch consistency to ensure reproducible results in your critical assays.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 122751-76-2
Cat. No. B12652384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-13-methylpentadecanoic acid
CAS122751-76-2
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)
InChIKeyLVBRNJOFOLCUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-13-methylpentadecanoic Acid: Branched-Chain Fatty Acid Overview


3-Hydroxy-13-methylpentadecanoic acid (CAS 122751-76-2) is a methyl-branched, long-chain hydroxy fatty acid [1]. Its C16:0 backbone incorporates a hydroxyl group at the third carbon and a methyl branch at the thirteenth carbon [1]. This specific substitution pattern places it within a class of molecules critical to bacterial membrane structure, particularly as a constituent of lipopolysaccharides (LPS) in certain Gram-negative bacteria, but its precise role and properties are distinct from its linear and non-hydroxylated analogs [2].

Why 3-Hydroxy-13-methylpentadecanoic Acid Is Irreplaceable


Substituting 3-Hydroxy-13-methylpentadecanoic acid with a simpler analog, such as a linear 3-hydroxy fatty acid or a branched fatty acid lacking the hydroxyl group, is not scientifically sound due to its unique structure-activity relationship. The presence of both the 3-hydroxyl and the 13-methyl group fundamentally alters the molecule's physicochemical properties and biological interactions [1]. These structural features are not interchangeable; they dictate specific binding affinities to enzymes and receptors involved in lipid metabolism and signaling pathways, as well as its incorporation into complex bacterial lipids [2]. Therefore, for studies aiming to understand the role of this precise structural motif in processes like LPS biosynthesis, antimicrobial activity, or immunomodulation, the specific compound is required to generate valid and reproducible data.

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity vs. Linear 3-Hydroxy Analog

3-Hydroxy-13-methylpentadecanoic acid exhibits significantly higher lipophilicity compared to its linear analog, 3-hydroxypentadecanoic acid, as evidenced by its computed XLogP3-AA value [1]. This difference is a direct consequence of the methyl branch at C13, which reduces the molecule's overall polarity.

Lipophilicity Membrane Permeability Drug Delivery

Unique LPS Linkage Pattern in Bacteroides

A comparative study of lipopolysaccharides (LPS) from Bacteroides fragilis NCTC 9343 and related strains identified 3-hydroxy-15-methyl-hexadecanoic acid as a major component involved in amide linkage, while other 3-hydroxy fatty acids like D-3-hydroxypentadecanoic and D-3-hydroxyhexadecanoic acid are both ester and amide bound [1]. This demonstrates that within the same bacterial system, the presence and specific linkage of methyl-branched 3-hydroxy fatty acids are highly differentiated from their linear counterparts.

Microbiology Lipopolysaccharide (LPS) Bacterial Cell Wall

Taxonomic Marker in Gliding Bacteria Lipids

A study on the lipid constituents of gliding bacteria identified a set of characteristic 2- and 3-hydroxy fatty acids [1]. While 2-hydroxy-15-methyl-hexadecanoic acid was characteristic for myxobacteria, the combination of 2-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, and 3-hydroxy-15-methyl-hexadecanoic acid was dominant in the Cytophaga-Flexibacter group [1]. This indicates that the specific pattern of hydroxylation and methyl-branching, including the 3-hydroxy-13-methyl motif, serves as a taxonomic marker and is not a general property of all hydroxy fatty acids.

Microbiology Taxonomy Lipid Biomarkers

Optimal Procurement Scenarios


Bacterial LPS and Lipid A Structure-Activity Studies

For researchers studying the fine structure of bacterial lipopolysaccharides (LPS) from Bacteroides or related species, this compound is essential. As established in Section 3, the presence and specific linkage of methyl-branched 3-hydroxy fatty acids are highly differentiated within LPS [1]. Using this exact compound, rather than a linear analog, is necessary to accurately model or manipulate the LPS structure to study its role in immune evasion, antibiotic resistance, or host-microbe interactions.

Microbial Taxonomy and Biomarker Discovery

Given the evidence that specific methyl-branched 3-hydroxy fatty acids serve as characteristic lipid constituents for certain bacterial groups [1], this compound is a valuable reference standard for lipidomics and metabolomics studies. Procurement of this specific standard enables the definitive identification and quantification of this fatty acid in complex biological samples, aiding in the chemotaxonomic classification of new bacterial isolates or the analysis of microbial community composition in environmental or clinical samples.

Novel Lipid-Based Drug Delivery Systems

The compound's enhanced lipophilicity (XLogP3-AA = 5.5) compared to linear 3-hydroxy fatty acids [1] makes it a compelling candidate for the design of lipid-based drug delivery vehicles. Researchers can leverage its unique physicochemical profile to create liposomes or lipid nanoparticles with improved membrane permeability or altered drug release kinetics. The presence of both hydroxyl and carboxyl functional groups also provides convenient chemical handles for further conjugation and derivatization.

Quote Request

Request a Quote for 3-Hydroxy-13-methylpentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.